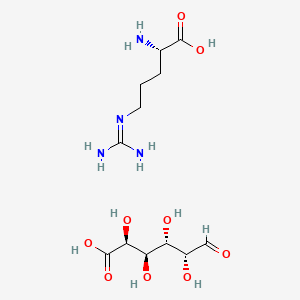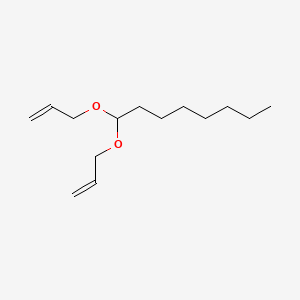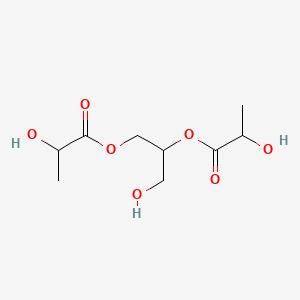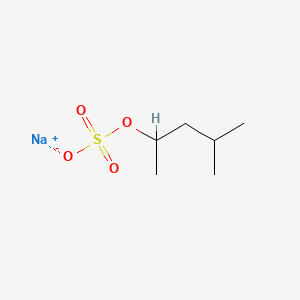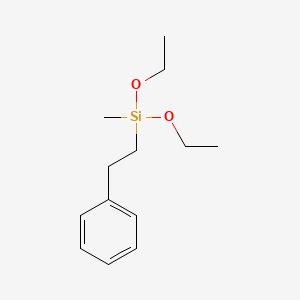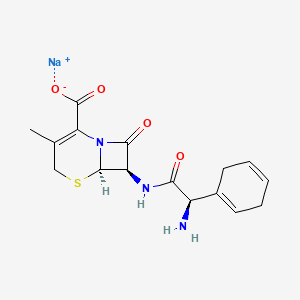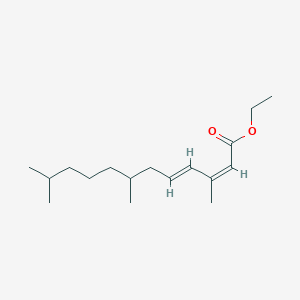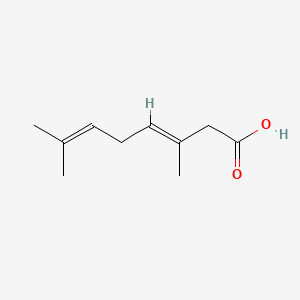![molecular formula C13H20Cl3N5O2 B12650120 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride CAS No. 65881-58-5](/img/structure/B12650120.png)
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine base linked to a bis(2-chloroethyl)amino group. It is often used as an intermediate in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride typically involves the reaction of diethanolamine with thionyl chloride in the presence of a solvent such as chloroform. The reaction is carried out at low temperatures, typically below 0°C, to control the rate of addition and prevent side reactions . The mixture is then heated to reflux, and the solvent is removed under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality .
化学反应分析
Types of Reactions
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
科学研究应用
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride involves the introduction of alkyl radicals into DNA molecules. This cross-links guanine bases in DNA double-helix strands, preventing the strands from uncoiling and separating, which is necessary for DNA replication. As a result, the cells can no longer divide, leading to cell death .
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound used as an intermediate in chemical synthesis.
Cyclophosphamide: A similar compound with antineoplastic properties, used in cancer treatment.
Uniqueness
7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride is unique due to its specific structure, which combines a purine base with a bis(2-chloroethyl)amino group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
65881-58-5 |
|---|---|
分子式 |
C13H20Cl3N5O2 |
分子量 |
384.7 g/mol |
IUPAC 名称 |
7-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C13H19Cl2N5O2.ClH/c1-17-11-10(12(21)18(2)13(17)22)20(9-16-11)8-7-19(5-3-14)6-4-15;/h9H,3-8H2,1-2H3;1H |
InChI 键 |
OUBRBNYVQPFQNN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


